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Compound of Interest

Compound Name: Enerisant hydrochloride

Cat. No.: B12375647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two histamine H3 receptor (H3R)

antagonist/inverse agonists: Enerisant hydrochloride and the approved narcolepsy

medication, pitolisant. The information is compiled from preclinical and clinical studies to offer

an objective overview for research and drug development purposes.

Mechanism of Action
Both Enerisant hydrochloride and pitolisant act as antagonists/inverse agonists at the

histamine H3 receptor.[1][2] This receptor functions as an autoreceptor on presynaptic

histaminergic neurons, inhibiting the release of histamine.[1] By blocking the H3 receptor, both

compounds increase the synthesis and release of histamine in the brain, which in turn

promotes wakefulness.[3] This shared mechanism of action makes them relevant for the

treatment of disorders characterized by excessive daytime sleepiness (EDS), such as

narcolepsy.

In Vitro Pharmacology
Enerisant hydrochloride has been shown to be a potent and highly selective H3R

antagonist/inverse agonist.[4][5] In vitro studies have demonstrated its high affinity for both

human and rat H3 receptors.[4][5] Notably, Enerisant displays negligible binding to other

histamine receptor subtypes (H1, H2, and H4) and a wide panel of 66 other receptors, ion

channels, and transporters.[5][6]
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Pitolisant also exhibits high affinity for the human H3 receptor and functions as a competitive

antagonist and inverse agonist.[7]

A summary of the in vitro binding data is presented in Table 1.

Table 1: In Vitro Receptor Binding Profile

Compound Target Species Assay Type Value Citation

Enerisant

hydrochloride
Human H3R Human

Radioligand

Binding

IC50: 2.89

nM
[4][6]

Rat H3R Rat
Radioligand

Binding

IC50: 14.5

nM
[4][6]

Human H3R Human

[35S]GTPγS

Binding

(stimulated)

IC50: 1.06

nM
[5][6]

Rat H3R Rat

[35S]GTPγS

Binding

(stimulated)

IC50: 10.05

nM
[6]

Human H3R Human

[35S]GTPγS

Binding

(basal)

EC50: 0.357

nM
[5][6]

Pitolisant Human H3R Human
Radioligand

Binding
Ki: 0.16 nM

Human H3R Human
Inverse

Agonist Effect
EC50: 1.5 nM [7]

Clinical Efficacy in Narcolepsy
While no head-to-head clinical trials have directly compared Enerisant hydrochloride and

pitolisant, data from their respective clinical development programs provide insights into their

efficacy in treating narcolepsy.

Enerisant Hydrochloride
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Two Phase 2, randomized, double-blind, placebo-controlled trials have evaluated the efficacy

and safety of Enerisant in patients with narcolepsy.[8][9][10]

In the first study (Study 1), patients were treated with fixed doses of 25, 50, and 100 mg/day of

Enerisant.[9] While a statistically significant improvement in the Epworth Sleepiness Scale

(ESS) was observed at the 50 mg dose, these higher doses were not well-tolerated, leading to

a high rate of discontinuation due to adverse events such as insomnia, headache, and nausea.

[8][9][10] The primary endpoint, mean sleep latency on the Maintenance of Wakefulness Test

(MWT), did not show a statistically significant improvement at any dose.[2][8]

The second study (Study 2) evaluated lower doses of 5 and 10 mg/day, which were better

tolerated.[9] However, these doses did not demonstrate a significant improvement in either

MWT or ESS compared to placebo.[8][9][10] Consequently, an optimal dose of Enerisant for

the treatment of narcolepsy could not be determined from these studies.[8][9]

Table 2: Summary of Enerisant Phase 2 Clinical Trial Results in Narcolepsy
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Study Dose

Change in
Mean Sleep
Latency on
MWT
(minutes)
vs. Placebo

Change in
Mean ESS
Score vs.
Placebo

Tolerability
Issues

Citation

Study 1 25 mg/day +1.41 -6.5
Not well-

tolerated
[2][8]

50 mg/day +1.21 -6.8 (p<0.05)
Not well-

tolerated
[2][8]

100 mg/day +0.72 -2.7
Not well-

tolerated
[2][8]

Study 2 5 mg/day

Not

significantly

different

Not

significantly

different

Well-tolerated [9][10]

10 mg/day

Not

significantly

different

Not

significantly

different

Well-tolerated [9][10]

Pitolisant
Pitolisant has been extensively studied in clinical trials for the treatment of narcolepsy and is

approved for this indication. The HARMONY-1 and HARMONY-CTP trials are pivotal studies

demonstrating its efficacy.

In the HARMONY-1 trial, pitolisant (at doses up to 35.6 mg/day) was superior to placebo in

reducing excessive daytime sleepiness, as measured by the ESS.[11] The mean change in

ESS score from baseline was significantly greater with pitolisant compared to placebo.[11]

The HARMONY-CTP trial specifically enrolled patients with a high frequency of cataplexy.[12]

Pitolisant treatment resulted in a significant reduction in the weekly rate of cataplexy compared

to placebo.[12][13] The frequency of cataplexy attacks in the pitolisant group was

approximately half that of the placebo group.[14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8862520/
https://d-nb.info/1258338467/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862520/
https://d-nb.info/1258338467/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862520/
https://d-nb.info/1258338467/34
https://pubmed.ncbi.nlm.nih.gov/35193545/
https://www.researchgate.net/publication/358784187_Optimal_dose_determination_of_enerisant_TS-091_for_patients_with_narcolepsy_two_randomized_double-blind_placebo-controlled_trials
https://pubmed.ncbi.nlm.nih.gov/35193545/
https://www.researchgate.net/publication/358784187_Optimal_dose_determination_of_enerisant_TS-091_for_patients_with_narcolepsy_two_randomized_double-blind_placebo-controlled_trials
https://www.neurology.org/doi/10.1212/WNL.92.15_supplement.P3.6-034
https://www.neurology.org/doi/10.1212/WNL.92.15_supplement.P3.6-034
https://pubmed.ncbi.nlm.nih.gov/28129985/
https://pubmed.ncbi.nlm.nih.gov/28129985/
https://www.narcolepsy.org.uk/new-study-published-by-the-lancet-neurology-shows-efficacy-of-pitolisant-wakix-on-cataplexy-in-patients-with-narcolepsy/
https://www.tandfonline.com/doi/full/10.1080/21678707.2021.2022472
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-hoc analyses of these trials have shown that the clinical benefits of pitolisant, for both

EDS and cataplexy, can be observed as early as two weeks after starting treatment.[15]

Table 3: Summary of Pitolisant Pivotal Clinical Trial Results in Narcolepsy

Trial
Primary
Endpoint

Pitolisant
(up to 35.6
mg/day)

Placebo p-value Citation

HARMONY-1

Mean

Change in

ESS Score

-5.8 -3.4 0.024 [11]

HARMONY-

CTP

Mean

Change in

ESS Score

-5.4 -1.9 0.0001 [11]

HARMONY-

CTP

Reduction in

Weekly Rate

of Cataplexy

75% 38% <0.0001 [11]

Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of H3R antagonists/inverse agonists

like Enerisant and pitolisant.
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Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay

used to determine the binding affinity of a compound to the H3 receptor.
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Caption: Radioligand Binding Assay Workflow.

Experimental Protocols
Radioligand Competition Binding Assay for Histamine
H3 Receptor
Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound

(Enerisant or pitolisant) for the histamine H3 receptor.
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Materials:

Cell membranes expressing the recombinant human histamine H3 receptor.

Radioligand: [3H]Nα-methylhistamine.

Test compounds: Enerisant hydrochloride, pitolisant.

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters.

Scintillation fluid.

Microplate scintillation counter.

Procedure:

Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell

membrane preparation, a fixed concentration of the radioligand, and varying concentrations

of the unlabeled test compound.

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific

temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

Termination of Reaction: The binding reaction is terminated by rapid filtration through glass

fiber filters using a cell harvester. This separates the membrane-bound radioligand from the

free radioligand.

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Radioactivity Measurement: The filters are dried, and scintillation fluid is added. The

radioactivity on the filters, which corresponds to the amount of bound radioligand, is then
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measured using a microplate scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff

equation.

Maintenance of Wakefulness Test (MWT)
Objective: To objectively measure the ability of a subject to remain awake during the daytime.

Procedure:

Patient Preparation: Patients are instructed to maintain a regular sleep-wake schedule for at

least two weeks prior to the test. A polysomnogram is typically performed the night before the

MWT to rule out other sleep disorders. On the day of the test, patients are asked to abstain

from caffeine and other stimulants.

Test Conditions: The test is conducted in a quiet, dark room. The patient is seated

comfortably in a bed with their back and head supported.

Test Trials: The MWT consists of four trials, each lasting 40 minutes, conducted at two-hour

intervals. The first trial typically begins 1.5 to 3 hours after the patient's usual wake-up time.

Instructions to the Patient: At the beginning of each trial, the patient is instructed to try to

remain awake for as long as possible without using any extraordinary measures to prevent

sleep (e.g., singing, pinching themselves).

Monitoring: The patient is continuously monitored by polysomnography (EEG, EOG, EMG) to

detect the onset of sleep.

Trial Termination: A trial is terminated if the patient falls asleep (defined as three consecutive

30-second epochs of stage N1 sleep or one epoch of any other stage of sleep) or after 40

minutes if no sleep occurs.

Data Analysis: The primary outcome is the mean sleep latency across the four trials. An

increase in mean sleep latency indicates improved wakefulness.
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Conclusion
Both Enerisant hydrochloride and pitolisant are potent histamine H3 receptor

antagonist/inverse agonists with the potential to treat excessive daytime sleepiness in

narcolepsy. Pitolisant has demonstrated robust clinical efficacy in reducing both EDS and

cataplexy and is an approved treatment for this condition. The clinical development of

Enerisant has been more challenging, with difficulties in establishing a dose that provides a

favorable balance of efficacy and tolerability. While in vitro data suggest Enerisant is a potent

and selective compound, further clinical studies would be necessary to determine its

therapeutic potential in narcolepsy. This comparative guide highlights the available data to

inform future research and development in the field of H3 receptor modulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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